molecular formula C23H28Cl2N2O2 B2487217 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1323499-71-3

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2487217
M. Wt: 435.39
InChI Key: CVILFLRIRYTGNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, including N-chloroacetylation and N-alkylation, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. The structures of these compounds are typically confirmed using spectroscopic methods like ^1H NMR, IR, and MS (Yang Jing, 2010).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic characterization and density functional theory (DFT) calculations, have been conducted for similar compounds. These analyses encompass FT-IR, FT-Raman, UV, and NMR spectroscopy, providing insights into the vibrational bands, molecular orbitals, and chemical reactivity trends of these molecules (P. Vennila et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride are explored through various chemical reactions, including cycloaddition reactions and other synthetic pathways. These reactions are crucial for understanding the compounds' potential as intermediates in the synthesis of more complex molecules (Gautam Kumar Dhuda et al., 2021).

properties

IUPAC Name

1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILFLRIRYTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

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